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This document provides detailed application notes and protocols for the use of the restriction
enzyme Hinc Il in Southern blotting analysis. Hinc Il is a versatile enzyme for various
molecular biology applications, including gene mapping and Restriction Fragment Length
Polymorphism (RFLP) studies.[1][2]

Introduction to Hinc Il

Hinc Il is a type Il restriction endonuclease isolated from Haemophilus influenzae Rc.[3] It
recognizes the degenerate, palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine [C or
T] and R is a purine [A or G]) and cleaves within the sequence, leaving blunt ends.[4][5] This
characteristic makes it a valuable tool in various molecular biology techniques, including
Southern blotting, for detecting specific DNA sequences and analyzing genomic structure.[6][7]

Key Features of Hinc II:

o Recognition Sequence: 5-GTYRAC-3'
o Cleavage Site: GTY | RAC

e Resulting Ends: Blunt
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e Optimal Temperature: 37°C

¢ Heat Inactivation: 65°C for 20 minutes[4]

Application of Hinc Il in Southern Blotting

Southern blotting is a technique used to detect specific DNA sequences in a complex DNA
sample.[6][8][9] The use of Hinc Il in this process is particularly beneficial for:

o RFLP Analysis: Hinc II's degenerate recognition site allows it to cut at multiple potential
sequences (GTCGAC, GTCAAC, GTTGAC, and GTTAAC), making it useful for identifying
polymorphisms in DNA.[10] These variations can be used as genetic markers for disease
diagnosis and population genetics.[9]

o Gene Mapping: By digesting genomic DNA with Hinc Il and hybridizing with a labeled probe,
the location and organization of specific genes can be determined.[6]

o Detection of Genomic Rearrangements: Southern blotting with Hinc Il can reveal large-scale
changes in the genome, such as deletions, insertions, or translocations, which are often
associated with genetic disorders and cancer.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for performing Southern
blotting with Hinc Il.

Table 1: Hinc Il Digestion Reaction

Component Recommended Amount

DNA 1-2 yg

10x Reaction Buffer

5 pl

Hinc Il Enzyme

1-2 Units per pg of DNA

Nuclease-free Water

to a final volume of 50 pl

Incubation Temperature

37°C

Incubation Time

1 hour to overnight
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Note: For complex genomic DNA, longer incubation times (overnight) and a higher enzyme-to-
DNA ratio (5-10 units/pg) may be necessary to ensure complete digestion.

Table 2: Southern Blotting Key Parameters

Step Buffer/Solution Incubation Time Temperature
Depurination 0.25 M HCI 15-30 minutes Room Temperature
) 1.5M NaCl, 0.5 M ]
Denaturation 2 x 20 minutes Room Temperature
NaOH
o 1.5M NaCl, 0.5 M ]
Neutralization ] 2 x 20 minutes Room Temperature
Tris-Cl, pH 7.0

20x SSC (3 M NacCl, _
Transfer ) ) Overnight Room Temperature
0.3 M Sodium Citrate)

L Hybridization Buffer
Prehybridization ] ) 4-6 hours 42°C - 68°C
with blocking agent

e Hybridization Buffer '
Hybridization i Overnight 42°C - 68°C
with labeled probe

Low: 2x SSC, 0.1%
Stringency Washes SDS; High: 0.1x SSC,  Variable Variable
0.1% SDS

Experimental Protocols
Protocol 1: Hinc Il Digestion of Genomic DNA

« In a sterile microcentrifuge tube, combine the following reagents:

o Genomic DNA (10 pg)

o

10x Hinc Il Reaction Buffer (e.g., rCutSmart™ Buffer)[4]

o

Hinc Il restriction enzyme (10-20 units)

[¢]

Nuclease-free water to a final volume of 100 pl.
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Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

Incubate the reaction at 37°C for 4 hours to overnight. For plasmid DNA, 1 hour is typically
sufficient.

(Optional) To check for complete digestion, run a small aliquot (5 pl) of the reaction on a
0.8% agarose gel alongside undigested DNA.

Proceed to gel electrophoresis or store the digested DNA at -20°C.

Protocol 2: Southern Blotting

1.

Agarose Gel Electrophoresis

Prepare a 0.8% agarose gel in 1x TAE or TBE buffer containing ethidium bromide (or a safer
alternative stain).

Add loading dye to the digested DNA samples.

Load the samples into the wells of the agarose gel. Include a DNA ladder to determine the
size of the fragments.

Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an
appropriate distance.

Visualize the DNA fragments under UV light and photograph the gel.

. Transfer of DNA to Membrane

Depurination: Soak the gel in 0.25 M HCI for 15-30 minutes with gentle agitation. This step is
optional but recommended for large DNA fragments (>10 kb).[11]

Rinse the gel with deionized water.

Denaturation: Soak the gel in a denaturation solution (1.5 M NaCl, 0.5 M NaOH) for 2 x 20
minutes with gentle agitation to separate the double-stranded DNA.[12]

Rinse the gel with deionized water.
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Neutralization: Soak the gel in a neutralization solution (1.5 M NacCl, 0.5 M Tris-Cl, pH 7.0)
for 2 x 20 minutes with gentle agitation.[12]

Set up the capillary transfer apparatus. This typically involves a tray with transfer buffer (20x
SSC), a wick (filter paper), the gel, a nylon or nitrocellulose membrane, more filter paper, and
a stack of paper towels with a weight on top.

Allow the transfer to proceed overnight.
. Hybridization
Following transfer, rinse the membrane in 2x SSC.

Fix the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours (for
nitrocellulose).[12]

Place the membrane in a hybridization bottle or bag with prehybridization solution to block
non-specific binding sites. Incubate for 4-6 hours at the appropriate hybridization
temperature.

Denature the labeled DNA probe by boiling for 5-10 minutes and then quickly chilling on ice.

Add the denatured probe to the hybridization solution and incubate overnight at the
hybridization temperature with constant agitation.

. Washing and Detection

After hybridization, wash the membrane to remove the unbound probe. Perform a series of
washes with increasing stringency (lower salt concentration and higher temperature).

o Low stringency wash: 2x SSC, 0.1% SDS at room temperature.
o High stringency wash: 0.1x SSC, 0.1% SDS at a higher temperature (e.g., 65°C).

Detect the probe signal. For radiolabeled probes, this is done by autoradiography using X-
ray film.[13] For non-radioactive probes, detection depends on the label used (e.g.,
chemiluminescence or fluorescence).[6]
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Visualizations

Caption: Hinc Il recognizes the sequence 5-GTYRAC-3' and cleaves to produce blunt ends.
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Caption: The experimental workflow for Southern blotting using Hinc II.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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